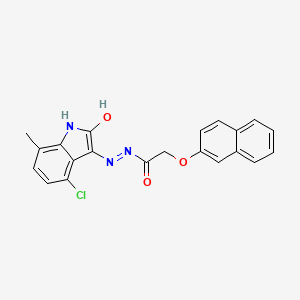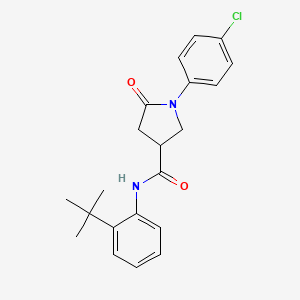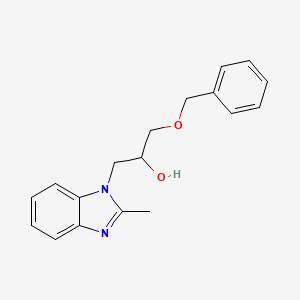![molecular formula C22H24Cl4N2O4 B4935797 N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide], commonly known as ethylenediamine bis(dichlorophenyldiamine) or EDDA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EDDA is a derivative of the antihistamine drug, diphenhydramine, and is known for its ability to inhibit the activity of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine.
作用機序
EDDA exerts its effects by inhibiting the activity of histidine decarboxylase, an enzyme that catalyzes the conversion of histidine to histamine. By blocking the production of histamine, EDDA can modulate a variety of physiological processes that are mediated by histamine, including inflammation, allergic responses, and neurotransmitter release.
Biochemical and Physiological Effects:
EDDA has been shown to have a variety of biochemical and physiological effects, including inhibition of histamine production, modulation of the histaminergic system, and inhibition of cancer cell growth and proliferation. Additionally, EDDA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects in a variety of disease states.
実験室実験の利点と制限
One of the main advantages of EDDA for lab experiments is its ability to selectively inhibit the activity of histidine decarboxylase, which allows researchers to investigate the role of histamine in various physiological processes. However, one limitation of EDDA is its potential for off-target effects, as it may inhibit other enzymes or pathways that are not directly related to histamine production.
将来の方向性
There are several potential future directions for research on EDDA, including:
1. Development of more selective and potent inhibitors of histidine decarboxylase for use in clinical settings.
2. Investigation of the role of EDDA in modulating the activity of other neurotransmitter systems, such as the cholinergic or dopaminergic systems.
3. Exploration of the potential therapeutic applications of EDDA in the treatment of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease.
4. Investigation of the potential role of EDDA in modulating the immune response in various disease states, such as autoimmune disorders or cancer.
Conclusion:
EDDA is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including inhibition of histamine production, modulation of the histaminergic system, and inhibition of cancer cell growth and proliferation. While there are limitations to its use in lab experiments, EDDA remains a valuable tool for investigating the role of histamine in various physiological processes, and has potential applications in a variety of disease states.
合成法
EDDA can be synthesized through a multistep process involving the reaction of diphenhydramine with 2,4-dichlorophenyl isocyanate in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylenediamine to form EDDA.
科学的研究の応用
EDDA has been studied for its potential applications in a variety of scientific fields, including immunology, neurobiology, and cancer research. In immunology, EDDA has been shown to inhibit the production of histamine, a key mediator of allergic responses. In neurobiology, EDDA has been shown to modulate the activity of the histaminergic system, which is involved in the regulation of sleep, arousal, and cognition. In cancer research, EDDA has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of histidine decarboxylase.
特性
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[2-[4-(2,4-dichlorophenoxy)butanoylamino]ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24Cl4N2O4/c23-15-5-7-19(17(25)13-15)31-11-1-3-21(29)27-9-10-28-22(30)4-2-12-32-20-8-6-16(24)14-18(20)26/h5-8,13-14H,1-4,9-12H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJNEGUEWMQLOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-ethane-1,2-diylbis[4-(2,4-dichlorophenoxy)butanamide] | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-3,4-dichlorobenzamide](/img/structure/B4935721.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![4-(2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4935732.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)

![5-{2-cyano-3-[(2,4-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935760.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)



![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-2-methoxynicotinamide](/img/structure/B4935793.png)